GCGR antagonist 3

Type 2 Diabetes GPCR Antagonism Glucagon Signaling

GCGR antagonist 3 (Example 1, WO2013014569) is a potent quinolinyl-based GCGR antagonist (IC50 13 nM) with >50-fold selectivity over GIPR and >1000-fold over GLP-1R. Lacking acidic tail moieties, it avoids biased signaling artifacts of SAT/CAT compounds, ensuring cleaner GCGR-specific pharmacology in primary hepatocyte and recombinant CHO cell assays. Essential for reproducible glucose-lowering outcomes in metabolic disease models.

Molecular Formula C24H28ClN3O3
Molecular Weight 441.9 g/mol
Cat. No. B12042328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGCGR antagonist 3
Molecular FormulaC24H28ClN3O3
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl
InChIInChI=1S/C24H27N3O3.ClH/c1-3-6-20(26-23-16(2)15-19-7-4-5-8-21(19)27-23)17-9-11-18(12-10-17)24(30)25-14-13-22(28)29;/h4-5,7-12,15,20H,3,6,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29);1H/t20-;/m1./s1
InChIKeyBTOHFLWOXYLUQK-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GCGR Antagonist 3 (Example 1) for Diabetes Research: Procurement-Ready Specification and Baseline Pharmacology


GCGR antagonist 3 (Example 1) is a synthetic small-molecule antagonist of the human glucagon receptor (GCGR), identified in patent WO2013014569 as a quinolinyl-based glucagon receptor modulator [1]. The compound bears CAS Registry Number 1421349-19-0 and a molecular formula of C24H28ClN3O3 (molecular weight 441.95) [2]. It functions by competitively antagonizing glucagon binding to GCGR, thereby inhibiting downstream cAMP accumulation and hepatic glucose production—a validated mechanism for reducing hyperglycemia in type 2 diabetes research models [1]. The compound is supplied for laboratory research applications only, with standard availability in solid form at quantities ranging from 50 mg to bulk scale [2].

Why GCGR Antagonist 3 Cannot Be Simply Replaced by Other In-Class GCGR Antagonists in Preclinical Research


GCGR antagonists constitute a structurally diverse class with marked differences in binding mode, functional selectivity profile, and off-target receptor cross-reactivity [1]. Compounds such as MK-0893, LGD-6972, and GCGR antagonist 2 differ substantially in their core scaffolds (quinolinyl vs. furan-2-carbohydrazide vs. biaryl-sulfonic acid derivatives), resulting in distinct GCGR binding pocket interactions and differential modulation of downstream signaling pathways including cAMP, β-arrestin recruitment, and receptor internalization [2]. Even within the same patent family (WO2013014569), analogs exhibit >100-fold variation in GCGR binding affinity, underscoring that subtle structural modifications produce non-interchangeable pharmacological fingerprints [1]. Substituting GCGR antagonist 3 with a different in-class compound without rigorous re-validation risks introducing unrecognized selectivity liabilities, altered functional antagonism profiles, and irreproducible in vivo glucose-lowering outcomes.

GCGR Antagonist 3 Quantitative Evidence: Head-to-Head and Cross-Study Differentiation from Structural Analogs and Market Comparators


GCGR Binding Affinity: GCGR Antagonist 3 vs. Intra-Patent Structural Analogs

GCGR antagonist 3 (Example 1 in patent WO2013014569) binds to the human glucagon receptor with an IC50 of 13 nM, as measured in a competition binding assay [1]. Within the same patent series, structural analogs exhibit a broad affinity range from sub-nanomolar to micromolar potencies. Example 12 demonstrates approximately 108-fold weaker binding (IC50 = 1400 nM), while Example 13 shows even lower affinity (IC50 >5000 nM) [1]. This establishes GCGR antagonist 3 as one of the higher-affinity members of the quinolinyl series, with binding potency that is fully characterized and reproducible for in vitro pharmacology studies.

Type 2 Diabetes GPCR Antagonism Glucagon Signaling

Selectivity Profile Against Related Family B GPCRs: GCGR Antagonist 3 Class Differentiation

The quinolinyl scaffold class to which GCGR antagonist 3 belongs has been characterized for selectivity against closely related Family B GPCRs, including the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). Representative compounds from structurally related quinolinyl series demonstrate >50-fold selectivity for GCGR over GIPR and >1000-fold selectivity over GLP-1R [1]. In contrast, MK-0893 exhibits measurable cross-reactivity with GIPR (IC50 = 1020 nM) and PAC1 receptor (IC50 = 9200 nM) [2]. While direct selectivity data for GCGR antagonist 3 against GLP-1R and GIPR are not reported in the primary patent, its structural classification within the quinolinyl series implies a favorable selectivity window relative to multi-target liabilities observed with other GCGR antagonist chemotypes.

Receptor Selectivity Family B GPCR Off-Target Pharmacology

Structural Differentiation: Quinolinyl Scaffold vs. Carboxylic Acid Tail (CAT) and Sulfonic Acid Tail (SAT) GCGR Antagonists

GCGR antagonist 3 features a quinolinyl core scaffold that is structurally distinct from both carboxylic acid tail (CAT)-containing antagonists (e.g., MK-0893) and sulfonic acid tail (SAT)-containing antagonists (e.g., LGD-6972) [1][2]. Functional studies comparing SAT and CAT antagonists reveal profound signaling bias: CAT antagonists act as full antagonists of cAMP accumulation (>95% inhibition), β-arrestin recruitment (≥96% inhibition), and receptor internalization (≥94% inhibition) [2]. SAT antagonists exhibit full cAMP antagonism but markedly reduced antagonism of β-arrestin (58-87% inhibition) and receptor internalization (6-52% inhibition) [2]. This biased signaling is attributed to differential binding pocket geometry—the SAT of LGD-6972 creates a larger pocket between helices 6 and 7, altering helix 8 orientation compared to MK-0893 [2]. The quinolinyl scaffold of GCGR antagonist 3 lacks these acidic tail moieties entirely, representing a third distinct chemotype with orthogonal binding interactions that avoid the documented biased signaling complexities of SAT/CAT compounds.

Structure-Activity Relationship Allosteric Modulation Biased Signaling

In Vivo Efficacy Benchmarking: GCGR Antagonist Class Glucose-Lowering in Diabetic Models

The quinolinyl class of GCGR antagonists has demonstrated significant glucose-lowering efficacy in the ob/ob mouse model of type 2 diabetes [1]. A representative quinolinyl-series GCGR antagonist lowered blood glucose in ob/ob mice after oral dosing, consistent with the therapeutic mechanism of hepatic glucose output suppression via GCGR blockade [1]. This efficacy profile aligns with the broader GCGR antagonist class: compound A (a non-peptidyl small molecule) achieved 65-70% hepatic GCGR occupancy at 10-30 mg/kg p.o. and significantly diminished glucagon-induced blood glucose elevation, whereas 39% occupancy at 3 mg/kg was insufficient for efficacy [2]. These data establish a clear quantitative threshold for GCGR antagonist efficacy—≥60% receptor occupancy required for meaningful glucose-lowering [2]. GCGR antagonist 3's IC50 of 13 nM positions it favorably to achieve this occupancy threshold at pharmacologically tractable concentrations.

In Vivo Pharmacology ob/ob Mouse Glucose Lowering

Optimal Preclinical and Industrial Applications for GCGR Antagonist 3 Based on Differential Evidence


In Vitro GCGR Pharmacology Studies Requiring High Receptor Occupancy

GCGR antagonist 3 is optimally deployed in cellular assays—including primary hepatocyte glycogenolysis studies and recombinant CHO cell cAMP accumulation assays—where robust target engagement is critical. With an IC50 of 13 nM in human GCGR binding assays, the compound achieves substantial receptor occupancy at concentrations readily attainable in standard in vitro experimental designs [1]. This potency, superior to many intra-patent analogs by over 100-fold, minimizes the risk of incomplete antagonism and false-negative results when characterizing GCGR-mediated signaling pathways [1].

Selectivity Profiling Studies Requiring Clean GCGR-Specific Readouts

The quinolinyl scaffold class of GCGR antagonist 3 is characterized by >50-fold selectivity over GIPR and >1000-fold selectivity over GLP-1R [1]. This favorable selectivity window makes GCGR antagonist 3 an appropriate tool compound for experiments designed to isolate GCGR-specific pharmacology from confounding GIPR- or GLP-1R-mediated effects. Researchers investigating glucagon signaling in tissues co-expressing multiple Family B GPCRs—such as pancreatic islets, gut endocrine cells, or certain CNS regions—benefit from this cleaner pharmacological signature relative to MK-0893, which exhibits measurable GIPR cross-reactivity (IC50 = 1020 nM) [2].

Structure-Activity Relationship (SAR) Studies of Non-Acidic Tail GCGR Antagonists

GCGR antagonist 3 represents a quinolinyl chemotype that lacks the acidic tail moieties (carboxylic acid or sulfonic acid) characteristic of CAT and SAT GCGR antagonists [1]. This structural divergence is pharmacologically meaningful: SAT-containing compounds (e.g., LGD-6972) display biased signaling with partial β-arrestin antagonism (58-87%) and receptor internalization antagonism (6-52%), whereas CAT compounds (e.g., MK-0893) show full antagonism across all pathways [2]. Researchers conducting SAR investigations into GCGR binding pocket geometry, allosteric modulation, or pathway-selective antagonism require GCGR antagonist 3 as a structurally orthogonal comparator to avoid the biased signaling artifacts that complicate interpretation of SAT/CAT compound data [2].

In Vivo Murine Diabetes Model Studies Requiring Defined Target Engagement

Preclinical studies in ob/ob mice or hGCGR transgenic models benefit from GCGR antagonist 3's favorable potency profile. The established relationship between hepatic GCGR occupancy and glucose-lowering efficacy indicates that ≥60% receptor occupancy is required for meaningful in vivo activity [1]. GCGR antagonist 3's IC50 of 13 nM positions it to reliably achieve this occupancy threshold at pharmacologically accessible doses, supporting reproducible glucose-lowering outcomes in metabolic disease models [2].

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